molecular formula C23H28N4O5 B10988609 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B10988609
M. Wt: 440.5 g/mol
InChI Key: RIGBTLGCWKNCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazin-3(2H)-one family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The structure features:

  • A 4-(2,3,4-trimethoxybenzyl)piperazine moiety linked via a methyl group at position 2. The trimethoxybenzyl group enhances lipophilicity, which may influence membrane permeability and receptor binding .
  • The pyridazinone core, which is a pharmacophore in adrenergic and anticholinergic agents .

While specific pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive pyridazinone derivatives studied for receptor modulation.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

6-(furan-2-yl)-2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C23H28N4O5/c1-29-20-8-6-17(22(30-2)23(20)31-3)15-25-10-12-26(13-11-25)16-27-21(28)9-7-18(24-27)19-5-4-14-32-19/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

RIGBTLGCWKNCED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

    Substitution with Trimethoxybenzyl Group: The final step involves the substitution of the piperazine nitrogen with a 2,3,4-trimethoxybenzyl group, typically achieved through reductive amination or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study the interactions of pyridazinone derivatives with biological targets. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one could be investigated for its pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Substituent Variability at Position 6

The furan-2-yl group distinguishes this compound from analogs with alternative substituents:

  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h in ) feature chloro and phenyl groups.
  • 6-(1-benzimidazolyl)- and 6-(1-indolyl)-substituted pyridazinones () incorporate nitrogen-containing heterocycles, which may enhance hydrogen-bonding or π-π stacking interactions with biological targets .

Key Insight : The furan group offers moderate electron-richness and planar geometry, balancing solubility and target engagement.

Piperazine-Linked Modifications

The 4-(2,3,4-trimethoxybenzyl)piperazine side chain is critical for interactions with hydrophobic pockets in receptors. Comparisons include:

  • 4-(2-Methoxyphenyl)piperazine analogs (), where reduced methoxy groups may decrease lipophilicity and alter selectivity.
  • 4-(3,4-Dimethoxybenzyl)pyrimidine derivatives (), which replace the pyridazinone core with pyrimidine.

Key Insight : The 2,3,4-trimethoxybenzyl group likely enhances binding to adrenergic or serotonergic receptors due to its resemblance to catecholamine structures.

Core Heterocycle Variations

  • Pyridazinone vs. Pyrimidine: Pyridazinone’s adjacent nitrogen atoms create a polarized core, facilitating interactions with polar residues in enzymes or receptors.

Research Implications and Gaps

  • Synthetic Optimization : Modifying the furan substituent or methoxy pattern could tune solubility and potency.
  • Data Limitations : Pharmacological data for the target compound are absent in the provided evidence; experimental validation is needed.

This analysis underscores the importance of substituent and core heterocycle selection in pyridazinone-based drug design. Further studies should explore receptor binding assays and ADMET profiling.

Biological Activity

The compound 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyridazinone derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This compound features a pyridazinone core substituted with a furan ring and a piperazine moiety, which may contribute to its biological activity by enhancing binding interactions with biological targets.

Anticancer Activity

Pyridazinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain pyridazinones exhibited significant growth inhibition in leukemia and solid tumor cell lines with GI50 values below 2 µM .

Table 1: Anticancer Activity of Pyridazinones

Compound NameCancer Cell LineGI50 Value (µM)
Compound AHL-60 (Leukemia)< 2
Compound BNCI-H522 (Lung)< 5
Compound CBT-549 (Breast)< 3

Antimicrobial Activity

The antimicrobial potential of pyridazinones has also been documented. Compounds similar to the target compound demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed effectiveness comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Pyridazinones

Compound NameTarget OrganismInhibition Zone (mm)
Compound DBacillus subtilis15
Compound EEscherichia coli12
Compound FCandida albicans20

Anti-inflammatory Activity

Inflammation-related disorders are another area where pyridazinones exhibit activity. Research has shown that these compounds can inhibit pro-inflammatory cytokine production and reduce swelling in animal models . This suggests potential therapeutic applications in treating conditions like arthritis.

The mechanisms underlying the biological activities of pyridazinones are diverse. For anticancer effects, it is hypothesized that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The antimicrobial action is likely attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several studies have investigated the biological activity of pyridazinone derivatives:

  • Study on Anticancer Properties : A series of pyridazinone derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications on the piperazine ring significantly enhanced cytotoxicity against resistant cancer types.
  • Antimicrobial Screening : A recent investigation focused on synthesizing new pyridazinone derivatives and evaluating their antimicrobial efficacy against clinical isolates. The study found several compounds with potent activity against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.